[3-bromo-1-(oxan-2-yl)-1H-pyrazol-5-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-bromo-1-(oxan-2-yl)-1H-pyrazol-5-yl]methanol is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms This compound is characterized by the presence of a bromine atom, an oxane ring, and a hydroxymethyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-bromo-1-(oxan-2-yl)-1H-pyrazol-5-yl]methanol can be achieved through several synthetic routes. One common method involves the bromination of a precursor pyrazole compound followed by the introduction of the oxane ring and the hydroxymethyl group. The reaction conditions typically involve the use of bromine or a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as column chromatography or recrystallization, can help achieve high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
[3-bromo-1-(oxan-2-yl)-1H-pyrazol-5-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a non-brominated pyrazole derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amino, nitro, or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of non-brominated pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
[3-bromo-1-(oxan-2-yl)-1H-pyrazol-5-yl]methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of [3-bromo-1-(oxan-2-yl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets and pathways. The bromine atom and the hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
[3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid ester]: Another brominated pyrazole derivative with different substituents.
[3-bromo-1-(oxan-2-yl)-1H-pyrazole-5-carboxylic acid]: A similar compound with a carboxylic acid group instead of a hydroxymethyl group.
[3-bromo-1-(oxan-2-yl)-1H-pyrazole-5-amine]: A related compound with an amino group.
Uniqueness
[3-bromo-1-(oxan-2-yl)-1H-pyrazol-5-yl]methanol is unique due to the presence of the oxane ring and the hydroxymethyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H13BrN2O2 |
---|---|
Molecular Weight |
261.12 g/mol |
IUPAC Name |
[5-bromo-2-(oxan-2-yl)pyrazol-3-yl]methanol |
InChI |
InChI=1S/C9H13BrN2O2/c10-8-5-7(6-13)12(11-8)9-3-1-2-4-14-9/h5,9,13H,1-4,6H2 |
InChI Key |
PQEXFVZMDLCINW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C(=CC(=N2)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.